molecular formula C16H17NO3 B1455633 Benzyl 4-(hydroxymethyl)benzylcarbamate CAS No. 1020415-08-0

Benzyl 4-(hydroxymethyl)benzylcarbamate

Cat. No. B1455633
M. Wt: 271.31 g/mol
InChI Key: COAPFJMDICHEPG-UHFFFAOYSA-N
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Description

Benzyl 4-(hydroxymethyl)benzylcarbamate is a chemical compound with the molecular formula C16H17NO3 . It is also known by other names such as tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate .


Synthesis Analysis

While specific synthesis methods for Benzyl 4-(hydroxymethyl)benzylcarbamate were not found in the search results, it’s likely that it could be synthesized through a series of organic reactions involving benzyl carbamate and formaldehyde .


Molecular Structure Analysis

The molecular structure of Benzyl 4-(hydroxymethyl)benzylcarbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to a hydroxymethyl group . The molecular weight of this compound is approximately 271.31 g/mol .

Scientific Research Applications

    Chemical Engineering

    • Benzyl 4-(hydroxymethyl)benzylcarbamate can be involved in the carbamate reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate .
    • The reaction was investigated using in-situ FT-IR as the main tool .
    • The reaction kinetics were studied, and the activation energies were calculated to be 46.4 kJ mol 1, 35.2 kJ mol 1 and 41.5 kJ mol 1 for the induction, phenolic and alcoholic phases, respectively .

    Pharmaceuticals

    • Hydroxymethyl derivatives from biological agents, like Benzyl 4-(hydroxymethyl)benzylcarbamate, can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .
    • The review discusses different applications of hydroxymethyl derived from biological agents .

    Agrochemicals

    • Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions .
    • This method is considered efficient and convenient .

    Dyestuff

    • The same method mentioned in agrochemicals can be applied in the field of dyestuff .
    • The conversion of benzyl carbamates to amides can be beneficial in this field .

    Organic Synthesis

    • Benzyl carbamates are used in the synthesis of polyesters .
    • They are also used as protecting groups for amines .

    Polyurethane Production

    • Benzyl carbamates can be used in the production of polyurethanes .
    • They can be used in the synthesis of biodegradable polyesters .
    • They can also be used in the post-polymerization functionalization of aliphatic polycarbonates .

    Synthesis of Primary Amines

    • Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .
    • After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

    Aminomethylating Reagent

    • Benzyl carbamate can be used as an aminomethylating reagent for Mannich reactions of titanium enolates .

    Chemical Supplier

    • Benzyl 4-(hydroxymethyl)benzylcarbamate is available for purchase from chemical suppliers, indicating its use in various research and industrial applications .

    Synthesis of Diphenyl Carbonate

    • Benzyl carbamate can be used in the synthesis of diphenyl carbonate .
    • Diphenyl carbonate is a crucial intermediate in the production of polycarbonates .

    Production of Benzyl Chloride

    • Benzyl carbamate can be used in the production of benzyl chloride .
    • Benzyl chloride is a useful reagent in the synthesis of other organic compounds .

    Synthesis of Benzyl Mercaptan

    • Benzyl carbamate can be used in the synthesis of benzyl mercaptan .
    • Benzyl mercaptan is used as a flavoring agent and also in organic synthesis .

Safety And Hazards

Benzyl 4-(hydroxymethyl)benzylcarbamate is classified as having acute toxicity when ingested, causing skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

benzyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,18H,10-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPFJMDICHEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(hydroxymethyl)benzylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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